molecular formula C8H10ClNO4 B2488189 1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate CAS No. 82238-54-8

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate

Cat. No.: B2488189
CAS No.: 82238-54-8
M. Wt: 219.62
InChI Key: LYLJNBHLYXHKKW-UHFFFAOYSA-M
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Description

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C₈H₁₀ClNO₄ It is a pyridinium salt where the pyridine ring is substituted with a prop-2-en-1-yl group

Scientific Research Applications

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications:

Preparation Methods

The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with prop-2-en-1-yl chloride in the presence of a suitable base to form the corresponding pyridinium salt. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles under appropriate conditions.

    Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate can be compared with other pyridinium-based compounds such as:

    4-(Dimethylamino)-1-nonylpyridin-1-ium Bromide: Known for its corrosion inhibition properties.

    4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide: Used in similar applications but with different reactivity due to the presence of the prop-2-yn-1-yl group.

Properties

IUPAC Name

1-prop-2-enylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.ClHO4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h2-5,7-8H,1,6H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLJNBHLYXHKKW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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